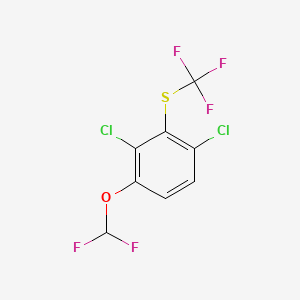

1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethylthio)benzene

Description

1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with:

- Chlorine atoms at positions 1 and 3,

- A difluoromethoxy group (-OCF₂H) at position 4,

- A trifluoromethylthio group (-SCF₃) at position 2.

This combination of electron-withdrawing substituents confers unique physicochemical properties, such as high lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications.

Properties

Molecular Formula |

C8H3Cl2F5OS |

|---|---|

Molecular Weight |

313.07 g/mol |

IUPAC Name |

1,3-dichloro-4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C8H3Cl2F5OS/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H |

InChI Key |

JELIFNBLXWIFJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)Cl)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves:

- Selective chlorination of the aromatic ring.

- Introduction of the difluoromethoxy group.

- Installation of the trifluoromethylthio substituent.

Each step requires precise control of reaction conditions to achieve regioselectivity and high purity.

Chlorination of Aromatic Precursors

Chlorination is often achieved via electrophilic aromatic substitution using chlorine gas or chlorinating agents under controlled conditions. In related compounds, dichlorinated benzene derivatives are prepared by:

Reacting dichlorotoluene with carbon tetrachloride in the presence of anhydrous aluminum halides (AlCl3 or AlBr3) as Lewis acid catalysts. This forms dichlorotrichloromethyltoluene intermediates, which can be further transformed.

Subsequent fluorination of these intermediates with hydrogen fluoride (HF) under pressurized conditions (3–20 kg/cm²) at temperatures between 0°C and 150°C produces dichlorotrifluoromethyltoluenes, which are precursors for further functionalization.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Dichlorination | Dichlorotoluene + CCl4 + AlCl3/AlBr3 | 0–100°C, 20 min–4 hr, complex formation with Al halides |

| Fluorination | Hydrogen fluoride (HF), autoclave | 3–20 kg/cm², 0–150°C, 3–6 hr reaction time |

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is introduced through nucleophilic substitution or fluorination reactions involving difluoromethoxy precursors. Common methods include:

Using difluorocarbene intermediates generated from reagents such as Seyferth’s reagent (Ph-Hg-CF3) in the presence of nucleophilic aromatic substrates.

The difluorocarbene can attack activated aromatic rings or intermediates to form difluoromethoxy-substituted benzenes.

Careful purification and drying of reagents are critical due to the sensitivity of difluorocarbene chemistry to moisture and impurities.

Incorporation of Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is introduced typically via:

Reaction of aromatic thiol precursors with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfenyl chloride.

Alternatively, nucleophilic substitution on aromatic halides with trifluoromethylthiolate salts under controlled conditions.

The trifluoromethylthio group enhances the compound's lipophilicity and biological activity.

Detailed Synthetic Route Example

A representative synthetic approach based on literature and patent data is summarized below:

Data Tables Summarizing Key Parameters

Research Findings and Notes

The fluorination step using hydrogen fluoride is critical and requires corrosion-resistant autoclaves (e.g., molybdenum-containing stainless steel) to withstand harsh conditions.

Difluorocarbene chemistry, essential for difluoromethoxy group introduction, is highly sensitive to impurities and moisture, necessitating rigorous drying of reagents and solvents.

The trifluoromethylthio group significantly influences the compound's biological activity and chemical stability, making its precise incorporation vital.

Continuous flow reactors are increasingly used in industrial synthesis to improve safety and control during fluorination steps due to the reactive nature of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.

Addition Reactions: The difluoromethoxy and trifluoromethylthio groups can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require elevated temperatures or the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The compound shares structural motifs with several halogenated aromatics (CAS data, ):

| CAS No. | Compound Name | Similarity Score | Key Substituents |

|---|---|---|---|

| 320-50-3 | 1,4-Dichloro-2-(trifluoromethyl)benzene | 0.77 | Cl (1,4), CF₃ (2) |

| 141738-80-9 | 3-Chloro-4-iodobenzotrifluoride | 0.91 | Cl (3), I (4), CF₃ (benzotrifluoride) |

| 672-57-1 | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | 0.91 | Cl (1), I (2), CF₃ (4) |

Key Observations :

- The highest similarity (0.91) occurs with compounds bearing iodine and trifluoromethyl groups , though the target compound lacks iodine. This suggests halogen diversity (Cl vs. I) minimally impacts similarity scoring, which prioritizes fluorinated and aromatic substitution patterns .

- The trifluoromethyl group is a common feature, but the difluoromethoxy and trifluoromethylthio groups in the target compound are unique among these analogs.

Physicochemical Properties

Lipophilicity and Solubility

- The trifluoromethylthio group (-SCF₃) is highly lipophilic, increasing membrane permeability. However, the difluoromethoxy group (-OCF₂H) introduces polarity, reducing the calculated logP (cLogP) by ~2 units compared to non-oxygenated analogs (e.g., N-trifluoromethylthio sulfoximines) .

- Example cLogP Values:

Functional Comparisons with Pesticide Analogs ()

The target compound’s structure resembles commercial pesticides, though substituent positioning and type differ:

| Compound (Use) | Key Substituents | Functional Impact |

|---|---|---|

| Oxyfluorfen (herbicide) | Cl (2), -OCH₂CF₃ (3), NO₂ (4) | Nitro group enhances oxidative activity. |

| Nitrofluorfen (herbicide) | Cl (2), -O-Ph-NO₂ (4), CF₃ (4) | Nitrophenoxy group aids soil persistence. |

| Target compound | Cl (1,3), -OCF₂H (4), -SCF₃ (2) | Thioether and difluoromethoxy improve metabolic stability. |

Critical Differences :

- The trifluoromethylthio group in the target compound may offer superior resistance to hydrolysis compared to nitro or ethoxy groups in oxyfluorfen/nitrofluorfen.

Q & A

Q. What are the recommended synthetic pathways for 1,3-dichloro-4-difluoromethoxy-2-(trifluoromethylthio)benzene, and how do halogen substituents influence reaction yields?

Methodological Answer: The synthesis of this compound typically involves sequential halogenation and functionalization steps. For example:

- Chlorination: Use of chlorine gas (Cl₂) or chlorinating agents (e.g., SOCl₂) under controlled conditions to introduce Cl at positions 1 and 2.

- Fluorination: Electrophilic fluorination via agents like Selectfluor™ or direct substitution with fluoromethoxy groups.

- Trifluoromethylthio (SCF₃) introduction: Employ Cu-mediated coupling or radical-based methods for SCF₃ group attachment .

Halogen Effects:

Q. How can spectroscopic techniques (NMR, FTIR, MS) be optimized to characterize this compound’s substituents?

Methodological Answer:

- ¹⁹F NMR: Distinguish between difluoromethoxy (OCF₂) and trifluoromethylthio (SCF₃) groups. OCF₂ typically shows two distinct peaks (δ ~55–65 ppm), while SCF₃ resonates as a singlet (δ ~43–48 ppm) .

- FTIR: Identify C-F stretches (1050–1250 cm⁻¹) and S-CF₃ vibrations (750–800 cm⁻¹).

- Mass Spectrometry (HRMS): Use ESI or EI modes to detect molecular ion clusters (e.g., [M+H]⁺ with isotopic patterns from Cl and Br) .

Q. What computational tools are suitable for predicting the electronic effects of substituents like SCF₃ and OCF₂?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electron-withdrawing strength. SCF₃ exhibits stronger σ-withdrawal than OCF₃, reducing LUMO energy by ~0.5 eV .

- TD-DFT: Predict UV-Vis absorption spectra for applications in optoelectronics. Substituents like SCF₃ enhance intersystem crossing efficiency in TADF emitters .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence catalytic reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The 1,3-dichloro arrangement creates steric bulk, hindering Pd-catalyzed coupling (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., XPhos) or elevated temperatures to mitigate .

- Electronic Effects: Electron-withdrawing SCF₃ and Cl groups activate the benzene ring toward nucleophilic aromatic substitution but deactivate it toward electrophilic attacks. Adjust solvent polarity (e.g., DMF vs. THF) to modulate reactivity .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in fluorination steps)?

Methodological Answer:

- Mechanistic Reassessment: Use isotopic labeling (e.g., ¹⁸O in OCF₂) to track reaction pathways.

- In Situ Monitoring: Employ HPLC-MS or Raman spectroscopy to detect intermediates.

- Computational Validation: Compare DFT-predicted transition states with experimental outcomes to identify competing pathways .

Q. How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in solid-state structures?

Methodological Answer:

- X-ray Diffraction: Resolve Cl···F and S···Cl halogen bonding, which stabilizes crystal packing.

- Hirshfeld Analysis: Quantify contacts (e.g., F···H interactions contribute ~15% of surface area) to predict solubility and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.